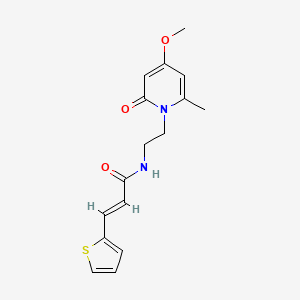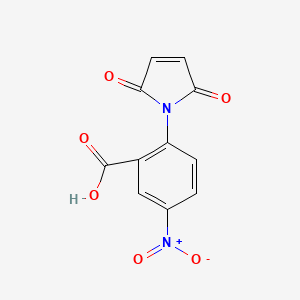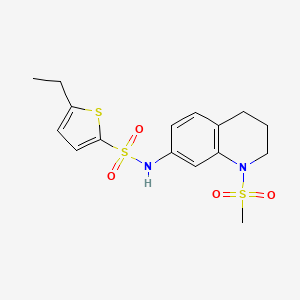
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide is a chemical compound with the CAS Number: 2411294-47-6 . It has a molecular weight of 248.09 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide is 1S/C9H10FNO.BrH/c10-8-1-2-9(12)6-3-4-11-5-7(6)8;/h1-2,11-12H,3-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide is a powder that is stored at room temperature . It has a molecular weight of 248.09 .Scientific Research Applications
Synthesis and Transformation
- A study by Hargitai et al. (2018) discusses the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a key intermediate for various transformations, including the production of 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are potential building blocks in synthesizing central nervous system drug candidates (Hargitai et al., 2018).
Photoinduced Ultrafast Proton Transfer
- Park et al. (2016) investigated the photochemical and photophysical processes of 8-Hydroxyquinoline (8-HQ) in various aqueous media, revealing insights into the ultrashort-lived excited state of 8-HQ and its derivatives, which could have implications for understanding the fluorescence properties of these compounds (Park et al., 2016).
Fluorescence Emission in Complexes
- A study by Suliman et al. (2014) focused on the synthesis of 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, demonstrating enhanced fluorescence emission in their aluminum complexes. This has implications for the development of materials with specific photophysical properties (Suliman et al., 2014).
Corrosion Detection
- Roshan et al. (2018) utilized 8-hydroxyquinoline (8-HQ) in an epoxy coating for corrosion detection, demonstrating its effectiveness as a ferric ion sensitive indicator. This study highlights the potential application of 8-HQ derivatives in monitoring metal corrosion (Roshan et al., 2018).
Sensing of Metal Ions and Anions
- Research by Rohini et al. (2020) emphasizes the sensing properties of 8-hydroxyquinoline and its derivatives for various metal ions and anions. These compounds can act as fluorophoric ligands, making them useful in analytical chemistry and molecular recognition (Rohini et al., 2020).
Photoluminescence Properties
- A study by Ouyang et al. (2007) investigated the synthesis and photoluminescence properties of 8-hydroxyquinoline derivatives and their metallic complexes, showing shifts in luminescence wavelength compared to 8-hydroxyquinoline. These findings are valuable for developing new photoluminescent materials (Ouyang et al., 2007).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.BrH/c10-8-1-2-9(12)6-3-4-11-5-7(6)8;/h1-2,11-12H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFZKBJDCFKWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)O)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2810848.png)
![N'-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2810849.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide](/img/structure/B2810850.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B2810852.png)
![3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2810854.png)
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2810855.png)
![Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2810857.png)

![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)


![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2810868.png)